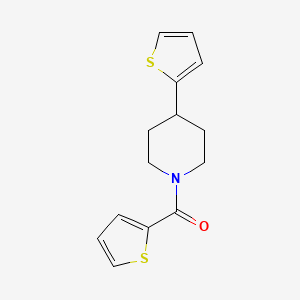

4-(thiophen-2-yl)-1-(thiophene-2-carbonyl)piperidine

Description

Properties

IUPAC Name |

thiophen-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS2/c16-14(13-4-2-10-18-13)15-7-5-11(6-8-15)12-3-1-9-17-12/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIBUKKLRRDDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-yl)-1-(thiophene-2-carbonyl)piperidine typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of thiophene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Piperidine Introduction: The acylated thiophene is then reacted with piperidine under basic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-2-yl)-1-(thiophene-2-carbonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-(thiophen-2-yl)-1-(thiophene-2-carbonyl)piperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of organic semiconductor materials and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)-1-(thiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The thiophene rings can participate in π-π interactions, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological activities and lead to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Key Findings :

- Antiproliferative Activity: Thiophene-piperidine hybrids with carbonyl or propenone linkers (e.g., compound 29 in ) exhibit superior activity to doxorubicin, highlighting the role of conjugated systems in enhancing cytotoxicity .

- Enzyme Inhibition : Sulfonamide derivatives (e.g., CAY10526) show selectivity for mPGES-1, a target in inflammation, whereas the target compound’s carbonyl group may favor interactions with kinases or proteases .

Physicochemical and Pharmacokinetic Properties

Table 3: Drug-Likeness and Solubility Profiles

Key Insights :

- Lipophilicity : Higher LogP values in sulfonamide derivatives (e.g., 4.1) suggest improved membrane permeability but reduced aqueous solubility compared to the target compound (LogP = 3.2) .

- Polar Surface Area (PSA) : The target compound’s PSA (61.8 Ų) aligns with moderate oral bioavailability, whereas pyridine-carbonitrile derivatives (PSA = 54.6 Ų) may exhibit enhanced absorption .

Biological Activity

4-(thiophen-2-yl)-1-(thiophene-2-carbonyl)piperidine is a compound of interest in medicinal chemistry due to its unique structure, which incorporates thiophene rings and a piperidine moiety. This compound has been studied for its potential biological activities, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of 4-(thiophen-2-yl)-1-(thiophene-2-carbonyl)piperidine can be represented by the following molecular formula:

- Molecular Formula : CHNOS

- IUPAC Name : 4-(thiophen-2-yl)-1-(thiophene-2-carbonyl)piperidine

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 251-254 °C |

| Purity | 95% |

| Storage Temperature | Room Temperature |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on thiophene derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy in treating infections.

Anticancer Activity

Preliminary studies have evaluated the anticancer properties of thiophene-containing compounds. The compound's interaction with cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer) has been assessed using the MTT assay. Results indicate that certain derivatives exhibit promising anti-proliferative effects, with IC50 values comparable to established chemotherapeutics like Doxorubicin.

The mechanism of action for 4-(thiophen-2-yl)-1-(thiophene-2-carbonyl)piperidine likely involves its ability to bind to specific biological targets, modulating their activity. This could include interactions with enzymes or receptors involved in various signaling pathways relevant to microbial resistance or cancer progression.

Study 1: Antimicrobial Evaluation

A study conducted on related thiophene derivatives demonstrated that compounds exhibited varying degrees of antimicrobial activity. The most potent derivative showed an MIC of 0.22 μg/mL against Staphylococcus aureus, indicating strong bactericidal properties. The study utilized time-kill assays to confirm the efficacy of these compounds against biofilm formation, which is crucial in chronic infections .

Study 2: Anticancer Activity Assessment

Another research effort focused on the anti-proliferative effects of thiophene-based compounds on human cancer cell lines. The findings highlighted that certain analogs displayed significant growth inhibition across multiple cancer types, suggesting a broad spectrum of anticancer activity. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the piperidine ring influenced potency .

Study 3: Binding Affinity Studies

Binding affinity studies using molecular docking simulations have provided insights into the interaction between thiophene derivatives and target proteins. These studies indicated that the presence of the thiophene moiety enhances binding affinity, potentially leading to increased biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.